3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is an organic compound with the chemical formula C10H19ClN. It is a colorless solid with a high melting and boiling point. This compound is part of the bicyclo[1.1.1]pentane family, which consists of a five-membered ring and a sterically restricted ring. It is used as a precursor in the synthesis of various chemical compounds and has applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of specialized equipment to handle cryogenic temperatures and to ensure the safe handling of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclo[1.1.1]pentane structure allows it to act as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
- Propellamine
- Propellamine HCl
Uniqueness
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its ethoxyethyl functional group, which imparts distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-11-4-3-8-5-9(10,6-8)7-8;/h2-7,10H2,1H3;1H |
InChI Key |
SJHDMRCSDPHYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.